molecular formula C8H5N3O3S B7773284 5-(4-nitrophenyl)-1,3,4-oxadiazole-2-thiol

5-(4-nitrophenyl)-1,3,4-oxadiazole-2-thiol

Cat. No.: B7773284
M. Wt: 223.21 g/mol
InChI Key: ABSVCMBOXHMZPV-UHFFFAOYSA-N
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Description

5-(4-Nitrophenyl)-1,3,4-oxadiazole-2-thiol is a heterocyclic compound that belongs to the oxadiazole family This compound is characterized by the presence of a 1,3,4-oxadiazole ring, which is a five-membered ring containing three heteroatoms: two nitrogen atoms and one oxygen atom The 4-nitrophenyl group attached to the oxadiazole ring imparts unique chemical and biological properties to the compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-nitrophenyl)-1,3,4-oxadiazole-2-thiol typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 4-nitrobenzoic acid hydrazide with carbon disulfide in the presence of a base, such as potassium hydroxide, to form the corresponding dithiocarbazate intermediate. This intermediate is then cyclized to form the oxadiazole ring under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-(4-Nitrophenyl)-1,3,4-oxadiazole-2-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The nitro group can be reduced to an amino group under appropriate conditions.

    Substitution: The thiol group can participate in nucleophilic substitution reactions, forming thioethers or thioesters.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents can be used to oxidize the thiol group.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can reduce the nitro group.

    Substitution: Alkyl halides or acyl chlorides can react with the thiol group in the presence of a base to form substituted products.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Amino derivatives.

    Substitution: Thioethers or thioesters.

Scientific Research Applications

5-(4-Nitrophenyl)-1,3,4-oxadiazole-2-thiol has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of 5-(4-nitrophenyl)-1,3,4-oxadiazole-2-thiol involves its interaction with specific molecular targets and pathways. The compound’s thiol group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. Additionally, the nitro group can undergo redox reactions, generating reactive oxygen species that can induce oxidative stress in cells. These interactions contribute to the compound’s biological activity and potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    5-(4-Nitrophenyl)-1,3,4-oxadiazole-2-amine: Similar structure but with an amino group instead of a thiol group.

    5-(4-Nitrophenyl)-1,2,4-oxadiazole-3-thiol: Similar structure but with a different oxadiazole ring configuration.

    4-Nitrophenyl-1,3,4-thiadiazole-2-thiol: Similar structure but with a thiadiazole ring instead of an oxadiazole ring.

Uniqueness

5-(4-Nitrophenyl)-1,3,4-oxadiazole-2-thiol is unique due to the presence of both a nitro group and a thiol group on the oxadiazole ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

5-(4-nitrophenyl)-1,3,4-oxadiazole-2-thiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3O3S/c12-11(13)6-3-1-5(2-4-6)7-9-10-8(15)14-7/h1-4H,(H,10,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABSVCMBOXHMZPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN=C(O2)S)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C2=NN=C(O2)S)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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